Scientific Field: Physical Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the evaluation of thermophysical property data for pure compounds, with a primary focus on organics .
Methods of Application: These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Scientific Field: Polymer Chemistry
Application Summary: Ethyl 2-chloropropionate is used as an initiator during the synthesis of various polymers .
Methods of Application: It is used in the synthesis of poly (2- (diethylamino)ethyl methacrylate) and poly (N -isopropylacrylamide) via atom transfer radical polymerization .
Results or Outcomes: The result is the formation of the desired polymers. It was also used in the synthesis of end-functionalized poly (N -isopropylacrylamide) with a pyrenyl group .
Scientific Field: Agricultural Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various herbicides .
Methods of Application: It is applied in the synthesis of phenoxypropionates, 2- (4-hydroxyphenoxy)propionate, and amino (or aryloxy) sulfonyl phenoxy propanates .
Results or Outcomes: The result is the production of the desired herbicides .
Scientific Field: Analytical Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis process based on Partial Least Squares Regression (PLSR) analysis and the use of Near-Infrared (NIR) spectroscopy to achieve the online and noninvasive monitoring of the extraction process .
Methods of Application: Online near-infrared spectroscopy was used as a process analysis technique in the synthesis of 2-chloropropionate for the first time. Then, the partial least squares regression (PLSR) quantitative model of the product solution concentration was established and optimized .
Results or Outcomes: Correlation coefficient ® of partial least squares regression (PLSR) calibration model was 0.9944, and the root mean square error of correction (RMSEC) was 0.018105 mol/L. These values of PLSR and RMSEC could prove that the quantitative calibration model had good performance .
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of plant auxiliaries such as 2-chloroethyl trimethyl ammonium chloride, dimethylaminosuccinic acid .
Results or Outcomes: The result is the production of the desired plant auxiliaries .
Scientific Field: Pharmaceutical Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of nonsteroidal antipyretic and anti-inflammatory drugs such as naproxen, indomethacin, and ibuprofen .
Results or Outcomes: The result is the production of the desired drugs .
Scientific Field: Biochemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of amino acids and peptides .
Results or Outcomes: The result is the production of the desired amino acids and peptides .
Scientific Field: Industrial Chemistry
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various dyes .
Methods of Application: It is applied in the synthesis of azo dyes, anthraquinone dyes, and phthalocyanine dyes .
Results or Outcomes: The result is the production of the desired dyes .
Application Summary: Ethyl 2-chloropropionate is used in the synthesis of various pesticides .
Methods of Application: It is applied in the synthesis of organophosphorus pesticides, carbamate pesticides, and pyrethroid pesticides .
Results or Outcomes: The result is the production of the desired pesticides .
Ethyl 2-chloropropionate is a halogenated ester characterized by the molecular formula and a molecular weight of approximately 136.58 g/mol. It appears as a clear, colorless liquid with a pungent odor and is denser than water, making it insoluble in water. Ethyl 2-chloropropionate is known for its flammable nature and can produce hazardous gases when combusted, including hydrogen chloride. Its flash point is around 38 °C (100.4 °F), indicating that it can ignite easily under certain conditions .
Ethyl 2-chloropropionate can be synthesized through several methods:
Ethyl 2-chloropropionate has several applications:
Ethyl 2-chloropropionate shares structural similarities with other halogenated esters and propionic acid derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl Propanoate | Non-halogenated; commonly used as a flavoring agent. | |
Methyl 2-chloropropionate | Similar structure but with a methyl group instead of ethyl; used in organic synthesis. | |
Ethyl 3-chlorobutanoate | Contains a longer carbon chain; different reactivity profile due to position of chlorine. | |
Ethyl Chloracetate | Similar reactivity but with a chlorine atom on the adjacent carbon; used in synthetic chemistry. |
Ethyl 2-chloropropionate's unique feature lies in its specific halogenation at the second carbon position, which influences its reactivity and potential applications compared to these similar compounds .
Ethyl 2-chloropropionate, also known as ethyl α-chloropropionate or ethyl 2-chloropropanoate, has evolved as an important reagent in organic synthesis since the development of halogenated esters as synthetic intermediates. The compound is classified as a chlorinated ester derived from 2-chloropropionic acid and ethanol. Its significance in synthetic chemistry stems from its ability to serve as an alkylating agent due to the reactivity of the carbon-chlorine bond at the α-position. This reactivity pattern makes it particularly valuable in creating new carbon-carbon and carbon-heteroatom bonds.
The development of efficient synthesis methods for ethyl 2-chloropropionate paralleled advances in organochlorine chemistry during the mid-20th century, with improvements in both racemic and stereoselective preparations. The ability to prepare optically active forms of this compound expanded its utility in asymmetric synthesis, particularly for pharmaceuticals requiring specific stereochemistry. As synthetic methodologies evolved, ethyl 2-chloropropionate became recognized as a key building block for accessing more complex chemical structures.
Recent research involving ethyl 2-chloropropionate has focused on improving synthesis methods, developing greener production processes, and expanding its application scope. A significant advancement has been the implementation of online near-infrared spectroscopy as a process analysis technique in the synthesis of 2-chloropropionate, representing the first application of this technology for this specific compound. This analytical approach enables real-time monitoring of reaction progress, improving quality control and process efficiency.
Researchers have established partial least squares regression (PLSR) quantitative models to analyze product solution concentration during synthesis, with correlation coefficients of calibration models reaching 0.9944. This advancement allows for online and noninvasive monitoring of extraction processes, contributing to more efficient and controlled industrial production.
Current applications research has expanded beyond traditional uses to include:
Ethyl 2-chloropropionate functions as a versatile synthetic building block due to its distinctive structural features and reactivity profile. The compound's value in modern chemistry stems from several key characteristics:
In contemporary synthetic pathways, ethyl 2-chloropropionate participates in several key reaction types:
These reaction pathways establish ethyl 2-chloropropionate as an essential intermediate in both academic and industrial chemical synthesis.
Flammable;Irritant